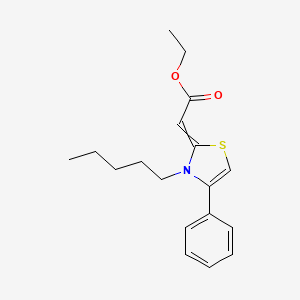
Ethyl (3-pentyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3-pentyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)acetate is a synthetic organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique thiazole ring substituted with pentyl and phenyl groups, and an ethyl acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3-pentyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include the reaction of a thioamide with an α-haloketone, followed by esterification to introduce the ethyl acetate group. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating under reflux.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-pentyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group in the ethyl acetate moiety, converting it to an alcohol.
Substitution: The phenyl and pentyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.
Scientific Research Applications
Ethyl (3-pentyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)acetate may have various applications in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action for Ethyl (3-pentyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)acetate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (3-hexyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)acetate
- Ethyl (3-pentyl-4-methyl-1,3-thiazol-2(3H)-ylidene)acetate
- Ethyl (3-pentyl-4-phenyl-1,3-oxazol-2(3H)-ylidene)acetate
Uniqueness
Ethyl (3-pentyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)acetate is unique due to its specific substitution pattern on the thiazole ring, which can influence its chemical reactivity and biological activity. The presence of both pentyl and phenyl groups, along with the ethyl acetate moiety, provides a distinct set of properties compared to similar compounds.
Properties
CAS No. |
61123-03-3 |
|---|---|
Molecular Formula |
C18H23NO2S |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
ethyl 2-(3-pentyl-4-phenyl-1,3-thiazol-2-ylidene)acetate |
InChI |
InChI=1S/C18H23NO2S/c1-3-5-9-12-19-16(15-10-7-6-8-11-15)14-22-17(19)13-18(20)21-4-2/h6-8,10-11,13-14H,3-5,9,12H2,1-2H3 |
InChI Key |
OTYSCWNMXQVRPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=CSC1=CC(=O)OCC)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















